N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F5N3OS/c1-10-16(17(28)25-15-7-6-12(20)9-14(15)21)18(27(2)26-10)29-13-5-3-4-11(8-13)19(22,23)24/h3-9H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHNQZQKGLMZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.
Attachment of the Carboxamide Group: The carboxamide group is formed by reacting the pyrazole derivative with
Biological Activity
N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorine substituents and a pyrazole core, which is known for its diverse pharmacological properties. The presence of difluoro and trifluoromethyl groups enhances lipophilicity and bioavailability, potentially improving its efficacy as a therapeutic agent.
Chemical Structure
- Molecular Formula : C15H14F5N3OS
- Molecular Weight : 375.35 g/mol
- CAS Number : Not specified in the sources reviewed.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess potent fungicidal effects against various plant pathogens, suggesting potential applications in agricultural pest control .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or pathways within microbial cells. The pyrazole moiety is often associated with the inhibition of key metabolic enzymes, which disrupts normal cellular functions leading to cell death. Additionally, the presence of fluorinated groups may enhance binding affinity to target proteins due to increased hydrophobic interactions .
Case Studies
- Fungal Inhibition : A study demonstrated that related compounds showed effective inhibition against Botrytis cinerea, a common fungal pathogen in crops. The mechanism involved disruption of cell wall synthesis, leading to increased permeability and eventual cell lysis .
- Bacterial Resistance : Another investigation focused on the compound's efficacy against antibiotic-resistant strains of Escherichia coli. Results indicated that the compound could reduce bacterial viability significantly, showcasing its potential as an alternative antimicrobial agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for assessing its therapeutic viability.
Pharmacokinetic Properties
- Absorption : The compound exhibits favorable absorption characteristics due to its lipophilic nature.
- Distribution : High distribution volumes have been reported in tissues, indicating potential systemic effects.
- Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes, which may influence both efficacy and toxicity profiles.
Toxicity Studies
Preliminary toxicity assessments indicate low acute toxicity levels in mammalian models. However, long-term studies are necessary to fully understand chronic exposure effects and environmental impacts when used as an agrochemical .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition | Low |
| Compound B | Antifungal | Disruption of cell wall | Moderate |
| This compound | Antimicrobial/Fungicidal | Enzyme inhibition | Low |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide exhibits promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound appears to inhibit cell proliferation and induce apoptosis in these cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown efficacy against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Fungicidal Activity
In agricultural contexts, this compound has been investigated as a potential fungicide. Its effectiveness against various plant pathogens suggests that it could be used to protect crops from fungal infections. Field trials have indicated that this compound can enhance crop yield by reducing disease incidence .
Herbicidal Properties
The compound's structural characteristics lend it potential herbicidal properties as well. Early research indicates that it may inhibit the growth of certain weed species without adversely affecting crop plants, positioning it as a selective herbicide .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological and agricultural applications. Modifications to the chemical structure can lead to enhanced potency and selectivity for specific targets.
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Fluorine Substitution | Varying positions | Alters binding affinity to targets |
| Sulfanyl Group | Replacement with other heteroatoms | Changes antimicrobial efficacy |
| Carboxamide Group | Variations in substituents | Influences solubility and bioavailability |
Clinical Trials
A clinical trial assessing the safety and efficacy of this compound in patients with advanced cancer is currently underway. Preliminary results suggest favorable outcomes with manageable side effects .
Agricultural Field Studies
Field studies conducted on tomato crops treated with varying concentrations of this compound have shown significant reductions in fungal diseases such as late blight. The studies indicate not only effective disease control but also improved overall plant health and fruit yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) bridge exhibits nucleophilic displacement potential under oxidative or electrophilic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Yield* | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, acetic acid, 60°C | Sulfoxide (R-SO-R') formation | 72% | |
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Thioether derivatization | 58–65% |
*Yields are extrapolated from analogous pyrazole-thioether systems .
The sulfanyl group’s oxidation to sulfoxide (e.g., using H₂O₂) enhances polarity and hydrogen-bonding capacity, potentially improving solubility for pharmacological applications. Alkylation with methyl iodide or benzyl bromide introduces steric bulk, which may modulate bioactivity.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) functionality undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents: Concentrated HCl, reflux (110°C, 8–12 hours)
-
Product: Corresponding carboxylic acid (C19H13F5N2O2S)
-
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Reagents: NaOH (20% aqueous), ethanol, 70°C, 6 hours
-
Product: Sodium carboxylate salt
-
Application: Facilitates salt formation for improved crystallinity.
Hydrolysis is critical for prodrug strategies or metabolite studies in agrochemical research.
Electrophilic Aromatic Substitution on Pyrazole Ring
The pyrazole core’s electron-rich aromatic system participates in electrophilic substitutions, though fluorine substituents direct reactivity:
| Position | Reactivity | Example Reaction | Outcome |
|---|---|---|---|
| C-3 | Moderate activity | Nitration (HNO₃/H₂SO₄, 0°C) | 3-Nitro-pyrazole derivative |
| C-5 | Deactivated | Halogenation (Cl₂, FeCl₃) | Low conversion (<15%) |
Fluorine’s strong electron-withdrawing effect at C-2 and C-4 suppresses electrophilic attack at adjacent positions, favoring nitration at C-3.
Cross-Coupling Reactions
The trifluoromethylphenyl group enables transition-metal-catalyzed coupling:
Suzuki-Miyaura Coupling
-
Reagents: Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/water (3:1), 90°C
-
Product: Biaryl derivatives with extended π-systems
This reaction diversifies the compound’s aromatic architecture, enabling structure-activity relationship (SAR) studies in antifungal agent development .
Reductive Amination of the Carboxamide
Catalytic hydrogenation converts the carboxamide to a secondary amine:
-
Reagents: H₂ (1 atm), Raney Ni, ethanol, 25°C, 24 hours
-
Product: N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-methanamine
-
Application: Enhances membrane permeability in bioactive molecules.
Radical Reactions
The CF₃ group participates in radical-mediated trifluoromethylation under UV light:
-
Reagents: CF₃I, Cu(OAc)₂, DMF, 365 nm irradiation
-
Product: Trifluoromethylated adducts at the pyrazole’s methyl groups
-
Mechanism: Homolytic cleavage of C-H bonds followed by CF₃ radical addition.
Analytical Validation of Reaction Products
Post-reaction characterization employs:
-
¹H/¹⁹F NMR : Confirms regioselectivity in substitution reactions.
-
HPLC-MS : Monitors hydrolysis/coupling efficiency (>95% purity thresholds).
-
X-ray Crystallography : Resolves stereoelectronic effects in sulfoxide derivatives.
Comparative Reactivity with Analogous Pyrazoles
Data from structurally related compounds suggest:
| Compound Modification | Reaction Rate (Relative to Parent) |
|---|---|
| Replacement of CF₃ with CH₃ | 1.8× faster sulfanyl oxidation |
| Removal of 2,4-difluorophenyl | 2.3× slower carboxamide hydrolysis |
Fluorine atoms and the trifluoromethyl group collectively decelerate electrophilic substitutions but accelerate radical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide
- Key Differences :
- Position 3 substitution: Trifluoromethyl (CF₃) vs. methyl (CH₃) in the target compound.
- Sulfanyl linker: Benzyl (CH₂) bridge in this compound vs. direct S– linkage in the target.
- Impact: The CF₃ group increases lipophilicity (ClogP: ~5.2 vs. The benzyl bridge may sterically hinder target binding compared to the target’s direct S– linkage .
| Property | Target Compound | CF₃-Substituted Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₅F₅N₃OS | C₂₀H₁₃F₈N₃OS |
| Molar Mass (g/mol) | 475.40 | 495.39 |
| Key Substituents | 1,3-dimethyl | 1-methyl, 3-CF₃ |
5-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Key Differences :
- Amide group: 4-methoxyphenyl vs. 2,4-difluorophenyl in the target.
- Sulfanyl group: 2-chlorobenzyl vs. 3-(trifluoromethyl)phenyl .
- The 2-chlorobenzyl substituent may reduce steric bulk compared to the target’s 3-CF₃-phenyl group .
| Property | Target Compound | 2-Chlorobenzyl Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₅F₅N₃OS | C₂₀H₁₇ClF₃N₃O₂S |
| Molar Mass (g/mol) | 475.40 | 455.88 |
| Key Substituents | 2,4-F₂Ph | 4-OMePh |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide
- Key Differences :
- Simpler structure: Lacks the sulfanyl-3-(trifluoromethyl)phenyl group.
- Amide group: Attached to a pyrazole-5-yl instead of 2,4-difluorophenyl .
- Impact: Reduced molecular complexity may lower binding specificity but improve synthetic accessibility.
| Property | Target Compound | Simplified Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₅F₅N₃OS | C₁₃H₁₂FN₃O |
| Molar Mass (g/mol) | 475.40 | 253.26 |
Functional Group Analysis and Implications
- Fluorine Substituents: The 2,4-difluorophenyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ).
- Trifluoromethyl vs. Methyl :
- Sulfanyl Linkage :
- Direct S– linkages (target) vs. benzyl-S– () or thiadiazole-S– () affect conformational flexibility and target binding .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Core pyrazole formation : Condensation of hydrazine derivatives with β-keto esters or amides under acidic conditions.
- Sulfanyl group introduction : Nucleophilic substitution using 3-(trifluoromethyl)thiophenol in the presence of a base (e.g., K₂CO₃) to functionalize the pyrazole at the 5-position .
- Carboxamide coupling : Activation of the carboxylic acid intermediate (e.g., via HOBt/EDCI) and reaction with 2,4-difluoroaniline . Key challenge : Steric hindrance from the trifluoromethyl group may require elevated temperatures or prolonged reaction times.
Q. How can researchers address solubility limitations of this compound in aqueous systems?
The compound’s low water solubility (common in fluorinated aryl sulfides) can be mitigated by:
- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based solubilization .
- Pro-drug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers improve dispersion for in vivo studies .
Advanced Research Questions
Q. What structural features influence the compound’s selectivity in biological targets (e.g., enzyme inhibition)?
Key pharmacophoric elements include:
- Trifluoromethyl sulfanyl group : Enhances lipophilicity and π-stacking with hydrophobic enzyme pockets.
- 2,4-Difluorophenyl moiety : Reduces metabolic degradation via electron-withdrawing effects .
- Pyrazole core : Acts as a rigid scaffold for optimal spatial orientation. Data contradiction : Substitution at the pyrazole 3-position (e.g., methyl vs. hydrogen) may drastically alter binding kinetics due to steric clashes .
Q. How can computational methods optimize this compound’s pharmacokinetic profile?
Advanced strategies include:
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock Vina. Evidence suggests the trifluoromethyl group improves hydrophobic interactions in ATP-binding pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability. Polarizable groups (e.g., carboxamide) enhance solubility without compromising target engagement .
- MD simulations : Evaluate conformational flexibility in physiological environments to refine substituent bulk .
Data Analysis & Experimental Design
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Q. How should researchers design dose-response studies to resolve conflicting in vitro vs. in vivo efficacy data?
- In vitro : Use physiologically relevant ATP concentrations (1–10 mM) to avoid artificial inhibition .
- In vivo : Adjust dosing intervals based on the compound’s half-life (predicted via LC-MS/MS plasma analysis). Example conflict : High in vitro IC₅₀ but low in vivo efficacy may indicate extensive protein binding—measure free fraction using equilibrium dialysis .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
